molecular formula C7H12BrClN2O B11719279 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B11719279
M. Wt: 255.54 g/mol
InChI Key: BZEXFJWSFILOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride (CAS 1282522-74-0) is a high-purity, spirocyclic chemical building block of significant interest in modern drug discovery. With the molecular formula C₇H₁₁BrN₂O and a molecular weight of 219.08 g/mol, this compound features a unique three-dimensional structure that aligns with the "escape the flatland" concept in medicinal chemistry, which seeks to develop more complex, sp³-enriched molecules for improved target selectivity and pharmacokinetic properties . The scaffold is a key intermediate in the synthesis of biologically relevant spirocyclic α,α-disubstituted pyrrolidines . The bromine substituent at the 3-position serves as a versatile handle for further functionalization, allowing researchers to explore diverse chemical space through cross-coupling reactions and other derivatizations . This makes it a valuable template for constructing compound libraries aimed at screening for new therapeutic activities. Furthermore, the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core is a privileged structure in pharmaceutical research, with related derivatives being investigated for their potential in various applications . The compound is offered with a purity of ≥95% and is supplied as the hydrochloride salt to enhance stability and solubility. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can access the compound under the following identifiers: CAS 1282522-74-0, MDL MFCD22988835, and CID 1222379 .

Properties

Molecular Formula

C7H12BrClN2O

Molecular Weight

255.54 g/mol

IUPAC Name

3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride

InChI

InChI=1S/C7H11BrN2O.ClH/c8-6-5-7(11-10-6)1-3-9-4-2-7;/h9H,1-5H2;1H

InChI Key

BZEXFJWSFILOTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

The Boc-protected intermediate is a critical precursor. As described in EP3668879B1, tert-butyl 4-methylenepiperidine-1-carboxylate undergoes cyclization with oxime derivatives (Formula V) under acidic conditions. The reaction proceeds via nucleophilic attack of the oxime nitrogen on the methylene carbon, forming the spirocyclic core. Subsequent treatment with hydrogen chloride in ether yields the hydrochloride salt.

Key conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (rt)

  • Halogenation : Bromine (Br₂) or N-bromosuccinimide (NBS) introduces bromine at position 3.

Bromo-Lactamization via Neighboring Group Participation

A method reported in RSC Advances involves bromo-lactamization of isoxazole precursors using dibromodimethylhydantoin (DBDMH). While initially developed for isoxazolines, this approach is adaptable to spirocyclic systems. The bromonium ion intermediate facilitates ring expansion, yielding the 3-bromo derivative.

Optimization :

  • Reagent : DBDMH in DCM at 0°C achieves 85% yield.

  • Base : Potassium carbonate (K₂CO₃) mitigates side reactions.

Nucleophilic Substitution on Spirocyclic Intermediates

Halogen Exchange Reactions

US20210032268A1 discloses a two-step process:

  • Alkoxy-spiro compound formation : Reaction of alcohols (ROH) with halogenated spiro intermediates (Formula IIIa) using potassium carbonate (K₂CO₃) in THF.

  • Bromination : Treatment with aqueous HBr and Br₂ at <25°C introduces bromine.

Example :

  • Starting material : 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene.

  • Bromination : 48% HBr and Br₂ in DCM yield 3-bromo derivative (72% purity).

Direct Bromination Using LiAlH₄ Reduction

ACS Omega reports LiAlH₄-mediated reduction of nitriles to amines, followed by bromination. Applied to spirocyclic systems, this method involves:

  • Reduction : LiAlH₄ in THF at 0°C.

  • Bromination : HBr/Br₂ in DCM.

Yield : 39–49% over three steps.

Deprotection of Boc-Protected Intermediates

Acidic Deprotection with HCl

The Boc group is cleaved using hydrochloric acid (HCl) in dioxane or ethyl acetate, yielding the hydrochloride salt. For example, tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate treated with 4M HCl in dioxane at 0°C affords the target compound in >90% yield.

Critical parameters :

  • Acid concentration : 4–6M HCl ensures complete deprotection.

  • Temperature : 0°C minimizes side reactions.

Alternative Deprotection Agents

Trifluoroacetic acid (TFA) is less common due to competing ester hydrolysis but may be used in non-aqueous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity
Cyclization + Brominationtert-Butyl 4-methylenepiperidine-1-carboxylateBr₂, HBr, K₂CO₃70–85%>95%
Nucleophilic Substitution3-Ethoxy-spiro compoundHBr, Br₂65–72%72–88%
Boc DeprotectionBoc-protected bromo-spiro compoundHCl (4M)>90%>99%

Optimization and Challenges

Solvent Selection

  • THF vs. DCM : THF improves solubility for cyclization, while DCM enhances bromination efficiency.

  • Co-solvents : Glycerol in DMSO/H₂O mixtures stabilizes intermediates during photochemical steps.

Temperature Control

Exothermic reactions (e.g., Br₂ addition) require cooling to <25°C to prevent decomposition.

Purification Strategies

  • Chromatography : Flash column chromatography (EtOAc/hexanes) resolves Boc-protected intermediates.

  • Crystallization : Ethanol/water mixtures precipitate hydrochloride salts.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in bromine handling and waste management. Patent US20210032268A1 suggests continuous flow systems for safer Br₂ use. Alternatives like NBS reduce toxicity but increase cost .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted spiro compounds, while oxidation reactions can produce spirocyclic ketones or aldehydes .

Scientific Research Applications

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following spirocyclic derivatives share the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core but differ in substituents at position 3, leading to distinct physicochemical and functional properties:

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic Acid Hydrochloride
  • CAS : 1797976-77-2
  • Molecular Formula : C₈H₁₂ClN₂O₃
  • Molecular Weight : 220.65 g/mol
  • Key Features : Substitution at position 3 with a carboxylic acid group.
  • Implications : The carboxylic acid moiety introduces hydrogen-bonding capacity and polarity, making this derivative suitable for salt formation or conjugation reactions. Its increased hydrophilicity may enhance solubility but reduce membrane permeability compared to brominated analogues .
3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Hydrochloride
  • CAS: Not provided
  • Molecular Formula: C₉H₁₈ClNO
  • Molecular Weight : 191.70 g/mol
  • Key Features : A cyclopropyl group at position 3.
  • Its electron-donating nature may alter electronic distribution in the spiro system, affecting reactivity .
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Hydrochloride
  • CAS: Not provided
  • Molecular Formula: Not explicitly stated (estimated C₉H₁₆ClN₂O).
  • Key Features : A methyl group at position 3.
  • However, its smaller size compared to bromine or cyclopropyl groups may reduce steric hindrance, allowing greater conformational flexibility .

Comparative Analysis

Property 3-Bromo Derivative 3-Carboxylic Acid Derivative 3-Cyclopropyl Derivative 3-Methyl Derivative
Molecular Weight (g/mol) 219.1 220.65 191.70 ~199 (estimated)
Substituent Bromine Carboxylic Acid Cyclopropyl Methyl
Polarity Moderate (Br is polarizable) High (due to -COOH) Low (cyclopropane is non-polar) Low (methyl is hydrophobic)
Reactivity High (Br is a leaving group) Moderate (acid-base reactions) Low (stable cyclopropane) Low (inert methyl group)
Steric Effects Moderate Low High Low
Potential Applications Synthetic intermediate Salt formation, conjugation Metabolic stability enhancement CNS-targeting candidates

Research Findings and Implications

  • Spirocyclic Conformation : The puckering of the spiro[4.5]decane ring, as defined by Cremer and Pople’s coordinates, influences the spatial orientation of substituents. Bromine’s electronegativity may slightly distort the ring geometry compared to methyl or cyclopropyl groups .
  • Synthetic Utility : The bromine atom in the target compound enables further functionalization via nucleophilic substitution (e.g., Suzuki coupling), whereas the carboxylic acid derivative is more suited for amide bond formation .
  • Biological Relevance : While direct bioactivity data are absent, the cyclopropyl and methyl derivatives’ lipophilicity suggests better bioavailability, while the bromo derivative’s reactivity could be leveraged in prodrug designs .

Biological Activity

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms, enhances its reactivity and potential therapeutic applications. This article presents a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its bromine substitution at the third position and an oxa (oxygen) bridge. These features contribute to its chemical reactivity and biological properties. The molecular formula is C12H19BrN2O3C_{12}H_{19}BrN_2O_3 with a molecular weight of approximately 319.20 g/mol.

PropertyValue
Molecular FormulaC12H19BrN2O3
Molecular Weight319.20 g/mol
CAS Number1250999-79-1
Chemical StructureChemical Structure

Biological Activity

Research indicates that 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride exhibits significant antimicrobial and antiviral properties. Its structural characteristics allow it to interact effectively with various biological targets, making it a candidate for therapeutic applications against infections caused by mycobacteria and other pathogens.

Antimicrobial Activity

Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, in vitro assays demonstrated that it has a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promising results in antiviral assays. It appears to interfere with viral replication mechanisms, although the specific pathways involved require further investigation.

Case Studies

  • Inhibition of Mycobacterial Growth :
    • A study conducted by Pendergrass et al. (2024) evaluated the efficacy of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride against Mycobacterium tuberculosis. The results indicated a dose-dependent inhibition of bacterial growth with an IC50 value determined at 50 µM .
  • Antiviral Mechanisms :
    • Another investigation focused on the compound's effects on viral infections. The study revealed that at higher concentrations (up to 100 µM), the compound could reduce viral load significantly in cell cultures infected with influenza virus .

Synthesis Methods

The synthesis of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Bromination : Introduction of bromine at the third position using brominating agents.
  • Formation of Oxa Bridge : Reacting appropriate precursors to create the oxa linkage.
  • Cyclization : Final steps involve cyclization reactions to form the spirocyclic structure.

These synthetic routes have been optimized in various studies to enhance yield and purity .

Interaction Studies

Understanding how 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies have focused on:

  • Binding Affinity : Investigations into how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action : Exploring how the compound exerts its biological effects at a molecular level.

Q & A

Q. What are the defining structural features of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride, and how do they influence its chemical reactivity?

The compound features a spirocyclic core with a bromine atom at position 3, an oxygen atom (oxa) in the 1-position, and two nitrogen atoms (diaza) at positions 2 and 7. The bromine substituent introduces electrophilic reactivity, making the compound prone to nucleophilic substitution (e.g., Suzuki coupling). The spirocyclic arrangement imposes steric constraints, affecting regioselectivity in reactions. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step protocols:

  • Cyclization : Reacting a cyclohexanone derivative with an appropriately functionalized amine under acidic conditions to form the spirocyclic backbone .
  • Bromination : Introducing bromine via electrophilic substitution or halogen exchange, often using N-bromosuccinimide (NBS) or HBr in the presence of a Lewis catalyst .
  • Salt Formation : Treating the free base with HCl to yield the hydrochloride salt, improving stability . Key challenges include controlling reaction temperature (often 60–80°C) and pH to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H NMR shows distinct signals for the spirocyclic protons (δ 3.5–4.5 ppm) and the bromine-coupled methylene group (δ 4.0–4.2 ppm). 13^{13}C NMR confirms the carbonyl and sp3^3-hybridized carbons .
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak ([M+H]+^+) at m/z 319.19 (calculated for C10_{10}H15_{15}BrN2_2O·HCl) .
  • XRD : Single-crystal X-ray diffraction confirms the spirocyclic geometry and hydrogen-bonding network in the hydrochloride form .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Using SHELX software (e.g., SHELXL for refinement), researchers can model the spirocyclic framework by analyzing bond lengths, angles, and torsion angles. For example, the puckering amplitude of the six-membered ring (calculated via Cremer-Pople parameters) distinguishes it from non-spirocyclic analogs. Discrepancies between experimental and computational data (e.g., DFT-optimized structures) may indicate conformational flexibility or crystal-packing effects .

Q. What strategies optimize the yield of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride during scale-up synthesis?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Catalysis : Employ palladium catalysts for efficient bromination or cross-coupling steps .
  • Purification : Gradient column chromatography (silica gel, 5–10% MeOH/CH2_2Cl2_2) removes unreacted starting materials. Recrystallization from ethanol/water improves purity (>98%) .

Q. How does the compound’s spirocyclic architecture impact its biological target engagement?

The rigid spirocyclic core restricts conformational freedom, enhancing selectivity for enzymes or receptors with deep binding pockets. For example, preliminary studies suggest inhibition of serine proteases (e.g., thrombin) via hydrogen bonding between the diaza groups and catalytic residues. Competitive binding assays (e.g., SPR or ITC) quantify affinity, while molecular dynamics simulations predict binding modes .

Q. What analytical approaches address contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC50_{50} values in enzyme inhibition).
  • Metabolic Stability : Assess hepatic microsomal stability to rule out false positives from metabolite interference .
  • Structural Analog Comparison : Compare with analogs lacking the bromine or spirocyclic moiety to isolate pharmacophoric elements .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation of the hydrochloride salt during long-term storage?

  • Storage Conditions : Store at −20°C in airtight, light-protected vials with desiccants (e.g., silica gel).
  • Stability Testing : Monitor purity via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) at 3-month intervals .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • DFT Calculations : Gaussian or ORCA software models transition states for bromine substitution reactions.
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts regioselectivity in enzyme-inhibitor complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.